N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine
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Overview
Description
N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine is an organic compound with the molecular formula C14H16N2O It is a derivative of aniline and is characterized by the presence of an aminophenoxy group attached to a phenyl ring, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-aminophenol, undergoes nitration to form 4-nitrophenol.
Etherification: The 4-nitrophenol is then reacted with 3-bromophenylamine to form 3-(4-nitrophenoxy)phenylamine.
Reduction: The nitro group in 3-(4-nitrophenoxy)phenylamine is reduced to an amino group, resulting in 3-(4-aminophenoxy)phenylamine.
Dimethylation: Finally, the amino group is dimethylated using formaldehyde and formic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: The compound is utilized in the development of materials with specific thermal and mechanical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine involves its interaction with various molecular targets and pathways. The aminophenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dimethylamine group can act as a nucleophile, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)phenylamine: Similar structure but lacks the dimethylamine group.
N,N-Dimethylaniline: Contains the dimethylamine group but lacks the aminophenoxy group.
4-(4-Diethylaminophenoxy)phenylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine is unique due to the combination of the aminophenoxy and dimethylamine groups, which confer specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-(4-aminophenoxy)-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)12-4-3-5-14(10-12)17-13-8-6-11(15)7-9-13/h3-10H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKCSTNDCHSSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477486 |
Source
|
Record name | N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56705-87-4 |
Source
|
Record name | 3-(4-Aminophenoxy)-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56705-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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